molecular formula C19H17N3O3 B4525355 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide

Cat. No.: B4525355
M. Wt: 335.4 g/mol
InChI Key: CQEMMWFBKBQITQ-UHFFFAOYSA-N
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Description

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridazinone core, which is known for its diverse biological activities. The presence of methoxyphenyl and phenylacetamide groups further enhances its chemical properties, making it a valuable subject for study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide typically involves multi-step reactions. One common method starts with the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form 4-methoxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield 3-(4-methoxyphenyl)-6-oxopyridazine. The final step involves the acylation of this intermediate with phenylacetyl chloride in the presence of a base such as triethylamine to produce the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact molecular pathways involved are still under investigation, but studies suggest that it may affect signaling pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(4-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide
  • 2-(3-(4-methoxyphenyl)-6-hydroxypyridazin-1(6H)-yl)-N-phenylacetamide
  • 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylphenyl)acetamide

Uniqueness

What sets 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The methoxy group enhances its solubility and bioavailability, while the phenylacetamide moiety contributes to its binding affinity for certain enzymes .

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-25-16-9-7-14(8-10-16)17-11-12-19(24)22(21-17)13-18(23)20-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEMMWFBKBQITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide
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2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide
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